

# Application Note: Phosphomolybdate Assay for Total Antioxidant Activity

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Compound of Interest					
Compound Name:	P-Methoxystilbene				
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#### Introduction

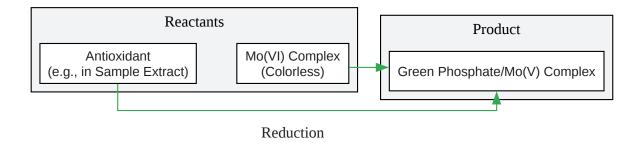
The phosphomolybdate assay, also known as the total antioxidant capacity (TAC) assay, is a spectrophotometric method used to determine the total antioxidant capacity of a sample.[1] This method is based on the reduction of Molybdenum (VI) to Molybdenum (V) by antioxidants present in the sample. This reaction occurs in an acidic medium and results in the formation of a green-colored phosphate/Mo(V) complex. The intensity of the green color is proportional to the concentration of antioxidants in the sample and is measured by absorbance at a wavelength of 695 nm or 765 nm.[1][2] This assay is widely applicable to various samples, including plant extracts, biological fluids, and food products.[3]

### Principle of the Assay

The core principle of the phosphomolybdate assay is a redox reaction. In the presence of antioxidants, Mo(VI) is reduced to Mo(V). This reduction leads to the formation of a stable green phosphomolybdate complex. The reaction is typically carried out at an elevated temperature (around 95°C) to accelerate the reaction rate.[2][4] The total antioxidant capacity is quantified by comparing the absorbance of the sample with a standard antioxidant, commonly ascorbic acid.[2] The results are typically expressed as equivalents of the standard antioxidant. [4]

Diagram of the Assay Principle





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Caption: Reduction of Mo(VI) to Mo(V) by an antioxidant.

## **Experimental Protocol**

- I. Reagents and Materials
- Phosphomolybdate Reagent Solution:
  - 0.6 M Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)[2]
  - 28 mM Sodium Phosphate (Na₃PO₄)[2]
  - 4 mM Ammonium Molybdate ((NH<sub>4</sub>)<sub>6</sub>Mo<sub>7</sub>O<sub>24</sub>·4H<sub>2</sub>O)[2]
- Standard Antioxidant Solution (e.g., Ascorbic Acid): A stock solution of a known concentration (e.g., 1 mg/mL) of ascorbic acid in a suitable solvent (e.g., methanol or distilled water). Serial dilutions are then prepared from this stock.
- Sample Extracts: Samples to be tested, dissolved in a suitable solvent.
- Solvent: The same solvent used to dissolve the samples and the standard (e.g., methanol, ethanol, or distilled water).
- Equipment:
  - Spectrophotometer capable of reading absorbance at 695 nm or 765 nm.
  - Water bath or heating block capable of maintaining 95°C.



- Vortex mixer.
- Micropipettes and tips.
- Test tubes or microcentrifuge tubes.

#### II. Preparation of Solutions

- 0.6 M Sulfuric Acid: Carefully add 33.3 mL of concentrated sulfuric acid to approximately 800 mL of distilled water, mix, and then bring the final volume to 1 L with distilled water.
- 28 mM Sodium Phosphate: Dissolve 3.36 g of anhydrous sodium phosphate (or an equivalent amount of a hydrated form) in distilled water to a final volume of 1 L.
- 4 mM Ammonium Molybdate: Dissolve 4.94 g of ammonium molybdate tetrahydrate in distilled water to a final volume of 1 L.
- Phosphomolybdate Reagent: Mix equal volumes of the 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate solutions.[2] This reagent is stable at room temperature.
- Standard Ascorbic Acid Solutions: Prepare a series of standard solutions of ascorbic acid with concentrations ranging from, for example, 10 to 200  $\mu$ g/mL by diluting the stock solution with the appropriate solvent.

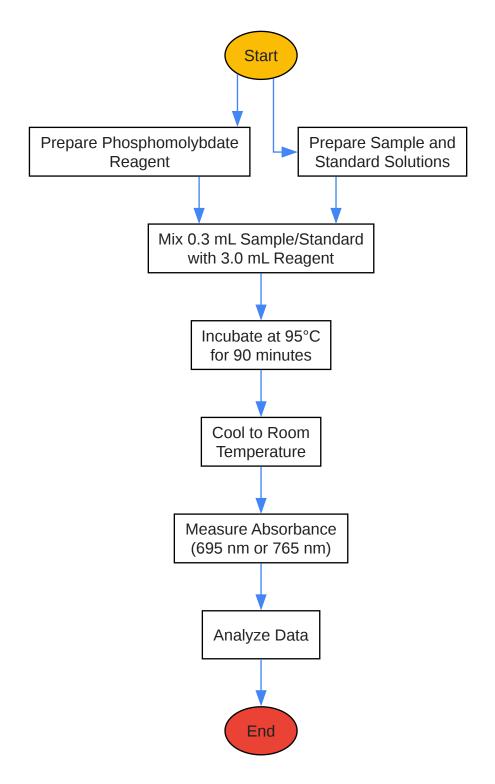
#### III. Assay Procedure

- Pipette 0.3 mL of the sample extract or standard solution into a test tube.
- Add 3.0 mL of the phosphomolybdate reagent solution to the test tube.[2]
- For the blank, pipette 0.3 mL of the solvent (used for dissolving the sample and standard) and add 3.0 mL of the phosphomolybdate reagent.
- Vortex the tubes thoroughly to ensure proper mixing.
- Incubate the tubes in a water bath at 95°C for 90 minutes.[2][4]



- After incubation, allow the tubes to cool to room temperature.
- Measure the absorbance of the solutions at 695 nm or 765 nm using the spectrophotometer, with the blank as the reference.

### **Experimental Workflow**





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Caption: Workflow for the phosphomolybdate assay.

## **Data Presentation and Analysis**

#### I. Standard Curve

A standard curve is generated by plotting the absorbance values of the different concentrations of the standard (e.g., ascorbic acid) against their respective concentrations. A linear regression analysis is then performed to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

## II. Calculation of Total Antioxidant Capacity

The total antioxidant capacity of the sample is calculated using the linear regression equation obtained from the standard curve. The absorbance of the sample is substituted for 'y' in the equation to solve for 'x' (the concentration of antioxidant equivalents in the sample).

Total Antioxidant Capacity (mg AAE/g of extract) = (x \* V) / m

#### Where:

- x: Concentration of ascorbic acid equivalents (µg/mL) obtained from the standard curve.
- V: Volume of the extract used (mL).
- m: Mass of the extract (g).

### III. Sample Data Table

The following table presents hypothetical data for the total antioxidant capacity of various plant extracts determined by the phosphomolybdate assay.



Sample ID	Plant Species	Solvent Extract	Absorbance at 695 nm (Mean ± SD)	Total Antioxidant Capacity (mg Ascorbic Acid Equivalents/g of extract)
STD-1	-	Ascorbic Acid (25 μg/mL)	0.215 ± 0.011	-
STD-2	-	Ascorbic Acid (50 μg/mL)	0.432 ± 0.023	-
STD-3	-	Ascorbic Acid (100 μg/mL)	0.855 ± 0.041	-
STD-4	-	Ascorbic Acid (150 μg/mL)	1.280 ± 0.065	-
EXT-01	Camellia sinensis	Methanol	0.987 ± 0.052	115.2 ± 6.1
EXT-02	Rosmarinus officinalis	Ethanol	0.764 ± 0.039	89.3 ± 4.5
EXT-03	Curcuma longa	Acetone	1.123 ± 0.058	131.2 ± 6.8

This is a sample data table for illustrative purposes.

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